2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate
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Overview
Description
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position of the pyrazole ring and an ethyl acetate group attached via an oxygen atom at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate typically involves the reaction of 5-methyl-1H-pyrazole-3-ol with ethyl acetate in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
- Dissolve 5-methyl-1H-pyrazole-3-ol in an organic solvent such as dichloromethane.
- Add ethyl acetate and a base such as triethylamine to the reaction mixture.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other reduced forms.
Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-1H-pyrazol-1-yl)acetamide: This compound has a similar pyrazole core but with an acetamide group instead of an ethyl acetate group.
5-Methyl-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group at the 3-position instead of an ethyl acetate group.
Uniqueness
2-((5-Methyl-1H-pyrazol-3-yl)oxy)ethyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-[(5-methyl-1H-pyrazol-3-yl)oxy]ethyl acetate |
InChI |
InChI=1S/C8H12N2O3/c1-6-5-8(10-9-6)13-4-3-12-7(2)11/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
GPUUBZXXSQMLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)OCCOC(=O)C |
Origin of Product |
United States |
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